Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine and has been associated with various side effects, including ototoxicity in humans. The United States Food and Drug Administration has withdrawn its approval for human use due to safety concerns. Dihydrostreptomycin sulfate is classified under the broader category of aminocyclitol glycosides, which are organic compounds characterized by their glycosidic linkages to carbohydrate moieties.
Dihydrostreptomycin sulfate is synthesized from streptomycin, which is produced by the bacterium Streptomyces griseus. The compound belongs to the class of aminoglycoside antibiotics, which inhibit bacterial protein synthesis. It is classified as a small molecule in chemical taxonomy, specifically categorized as an organooxygen compound with further classifications as carbohydrates and carbohydrate conjugates.
The synthesis of dihydrostreptomycin sulfate involves several steps:
Dihydrostreptomycin sulfate has a complex molecular structure characterized by multiple functional groups:
Dihydrostreptomycin sulfate participates in various chemical reactions typical for aminoglycosides:
Dihydrostreptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the translation process, leading to the production of nonfunctional proteins and ultimately resulting in bacterial cell death. Its effectiveness is particularly noted against aerobic Gram-negative bacteria.
Relevant data include:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3